molecular formula C10H15BO3 B3121636 4-Methoxy-3-(1-methylethyl)phenylboronic acid CAS No. 290348-01-5

4-Methoxy-3-(1-methylethyl)phenylboronic acid

Cat. No. B3121636
M. Wt: 194.04 g/mol
InChI Key: ILKURCOQRCUYRU-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(1-methylethyl)phenylboronic acid” is a chemical compound with the CAS Number 290348-01-5 . It has a molecular weight of 194.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Benzoxaboroles: Innovative Applications

Benzoxaboroles, derivatives of phenylboronic acids, which are structurally related to 4-Methoxy-3-(1-methylethyl)phenylboronic acid, exhibit a wide range of applications in scientific research. Initially investigated over 50 years ago, recent studies highlight their significant biological activities and potential in clinical trials. These compounds serve as building blocks in organic synthesis, molecular receptors for sugars and glycoconjugates, and exhibit diverse biological activities. Their unique binding properties to hydroxyl compounds make them promising for the development of new therapeutic agents and analytical tools (Adamczyk-Woźniak et al., 2009).

Advanced Biosensors Development

Phenylboronic acid derivatives, including compounds similar to 4-Methoxy-3-(1-methylethyl)phenylboronic acid, have been pivotal in the advancement of electrochemical biosensors. These sensors exploit the selective binding properties of phenylboronic acids to diols, enabling the detection of glucose and glycoproteins like glycated hemoglobin (HbA1c). This selective binding is crucial for developing non-enzymatic glucose sensors and monitoring blood glucose levels, showcasing the compound's potential in medical diagnostics and monitoring (Anzai, 2016).

Pharmacological and Industrial Importance

Research on syringic acid, a phenolic compound found in various fruits and vegetables, has unveiled its wide range of therapeutic applications. Similar to the interest in 4-Methoxy-3-(1-methylethyl)phenylboronic acid, syringic acid's properties, including antioxidant, antimicrobial, and neuroprotective activities, underscore the potential of phenolic compounds in biomedical applications. Moreover, syringic acid's industrial applications in bioremediation and catalysis highlight the versatility of phenolic compounds in both health and environmental sectors (Srinivasulu et al., 2018).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

(4-methoxy-3-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKURCOQRCUYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233213
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(1-methylethyl)phenylboronic acid

CAS RN

290348-01-5
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290348-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-Methoxy-3-(1-methylethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (−78° C.), stirred solution of 3-isopropyl-4-methoxybromobenzene (2.5 g) was added n-butyllithium (4.8 mL of a 2.5 M solution in hexanes) dropwise. After 30 min, triisopropylborate (5 mL) was added and the reaction solution was allowed to warm to RT and then stirred for 18 h. The reaction solution was concentrated in vacuo, saturated aqueous sodium bicarbonate was added and the resulting mixture was stirred for 30 min. The reaction was extracted with ethyl acetate. The organic layer was washed with water then brine, dried over sodium sulfate, and concentrated in vacuo to afford a solid, which was triturated with hexanes to afford the title compound as colorless plates (1.1 g).
Quantity
2.5 g
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solution
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hexanes
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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